4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol

Descripción general

Descripción

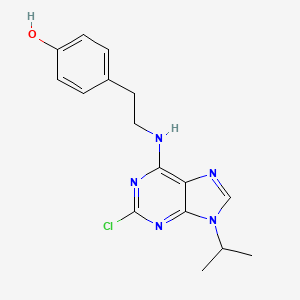

4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol is a chemical compound with the molecular formula C16H18ClN5O and a molecular weight of 331.8 g/mol This compound features a purine base structure with a chloro and isopropyl substitution, linked to a phenol group via an ethylamine chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Purine Base: The purine base is synthesized through a series of reactions involving chlorination and isopropylation.

Linking the Purine Base to Ethylamine: The purine base is then reacted with ethylamine under controlled conditions to form the intermediate compound.

Attachment of the Phenol Group: Finally, the intermediate is reacted with phenol under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Dechlorinated derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol involves its interaction with specific molecular targets. The compound can bind to purine receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-9-isopropyl-9H-purine: Lacks the ethylamine and phenol groups.

4-(2-Aminoethyl)phenol: Lacks the purine base structure.

9-Isopropyl-9H-purine-6-amine: Lacks the chloro and phenol groups.

Uniqueness

4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol is unique due to its combination of a purine base with chloro and isopropyl substitutions, linked to a phenol group via an ethylamine chain. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Actividad Biológica

4-(2-((2-Chloro-9-isopropyl-9H-purin-6-yl)amino)ethyl)phenol, a compound derived from purine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a phenolic group and a chloro-substituted purine moiety. Its molecular formula is C14H16ClN5O, and it exhibits properties typical of purine derivatives, including interactions with nucleic acid metabolism and enzyme inhibition.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Chlorination of Purine Derivatives : The initial step involves chlorination of a purine to introduce the chloro group.

- Alkylation : The introduction of the isopropyl group is achieved through alkylation reactions.

- Phenolic Coupling : Finally, the compound is coupled with a phenolic derivative to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways:

- Inhibition of Purine Nucleoside Phosphorylase (PNP) : Similar compounds have shown significant inhibitory effects on PNP, which is crucial in purine metabolism. Inhibitors targeting PNP have potential therapeutic applications in treating T-cell malignancies and certain infections .

- Antitumor Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated selective cytotoxicity towards T-lymphoblastic cell lines while sparing normal cells .

- Kinase Inhibition : The compound may also interact with receptor tyrosine kinases involved in angiogenesis, further supporting its potential as an anticancer agent .

Case Studies

- Cytotoxicity Studies : In vitro studies have shown that related purine derivatives possess IC50 values in the low nanomolar range against specific cancer cell lines, indicating potent biological activity .

- Selectivity Profiles : A comparative analysis revealed that certain derivatives exhibited over 60-fold selectivity for pathogenic enzymes compared to human enzymes, suggesting a promising therapeutic index for clinical applications .

Table 1: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| PNP Inhibition | IC50 values as low as 19 nM | |

| Cytotoxicity | Selective against T-cell lines | |

| Kinase Inhibition | IC50 values around 1.46 µM |

Table 2: Synthesis Steps

| Step | Description |

|---|---|

| Chlorination | Introduction of Cl atom to purine |

| Alkylation | Addition of isopropyl group |

| Phenolic Coupling | Formation of final compound |

Propiedades

IUPAC Name |

4-[2-[(2-chloro-9-propan-2-ylpurin-6-yl)amino]ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5O/c1-10(2)22-9-19-13-14(20-16(17)21-15(13)22)18-8-7-11-3-5-12(23)6-4-11/h3-6,9-10,23H,7-8H2,1-2H3,(H,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUREAGNPJJHSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)Cl)NCCC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.